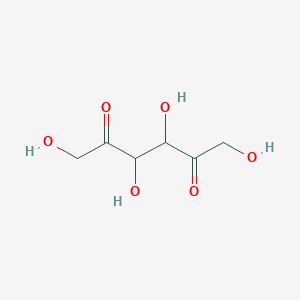
5-Dehydro-D-fructose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-dehydro-D-fructose is a hexose obtained by selective dehydration at the 5-position of D-fructose. It derives from a D-fructose.
Scientific Research Applications
Food Industry Applications
2.1 Sweetener Development
5-KF's sweetness profile has led to its investigation as a sugar substitute. Studies indicate that its sweetness is nearly indistinguishable from D-fructose at similar concentrations, making it a potential candidate for low-calorie food products .
| Property | D-Fructose | 5-Keto-D-Fructose |
|---|---|---|
| Sweetness (mM) | 60 | 70 |
| Caloric Value (kcal/g) | 4 | 0 |
| Presence in Natural Products | Yes | Yes |
2.2 Maillard Reaction
Research has shown that 5-KF promotes the Maillard reaction when combined with amines, leading to the formation of various flavor compounds . This property can be exploited in the development of flavored food products without the adverse effects associated with traditional sugars.
Medicinal Applications
3.1 Cytotoxicity Studies
While 5-KF shows promise as a sweetener, its cytotoxic effects have raised concerns regarding its safety in food applications. Studies indicate that it significantly inhibits the growth of both gram-positive and gram-negative bacteria, as well as colon cancer cell lines (HT-29), at concentrations above 5 mM .
| Cell Type | Viability Reduction (%) at 5 mM |
|---|---|
| Bacillus subtilis | Significant |
| Escherichia coli | Significant |
| HT-29 (Colon Cancer) | Severe Cytotoxicity |
3.2 Potential Therapeutic Uses
Despite its cytotoxicity, there are indications that 5-KF could be beneficial for metabolic disorders. It has been identified as a substrate for fructokinase in liver tissues, leading to the formation of 5-keto-D-fructose-1-phosphate, which may play a role in metabolic pathways relevant to diabetes and obesity management .
Biotechnological Production
The biotechnological production of 5-KF has been optimized using genetically modified strains of Gluconobacter oxydans, achieving high conversion efficiencies and concentrations suitable for commercial applications .
| Strain | Production Yield (g/L) | Conversion Efficiency (%) |
|---|---|---|
| Gluconobacter oxydans 621H | 489 | 98 |
Case Studies
Case Study 1: Sensory Evaluation
A sensory study conducted by Herweg et al. (2018) demonstrated that trained panels could not distinguish between solutions of D-fructose and 5-KF, highlighting its potential for use in food products without compromising taste quality .
Case Study 2: Toxicological Assessment
In a toxicological assessment aimed at understanding the viability effects on various cell types, it was found that even low concentrations of 5-KF could lead to significant reductions in cell viability, necessitating further research into its safety profile before widespread application in food products .
Properties
CAS No. |
1684-29-3 |
|---|---|
Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(3S,4S)-1,3,4,6-tetrahydroxyhexane-2,5-dione |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h5-8,11-12H,1-2H2/t5-,6-/m1/s1 |
InChI Key |
AWQIYVPBMVSGCL-PHDIDXHHSA-N |
SMILES |
C(C(=O)C(C(C(=O)CO)O)O)O |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H](C(=O)CO)O)O)O |
Canonical SMILES |
C(C(=O)C(C(C(=O)CO)O)O)O |
Key on ui other cas no. |
5729-73-7 |
Synonyms |
5-keto-D-fructose 5-ketofructose 5-oxofructose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















